Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-12(26-28(23,24)15-9-8-13(18)27-15)10-14(21)20(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBXERRCMBUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with the CAS number 899992-07-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.9 g/mol. Its structural representation includes a dihydropyridazine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O6S2 |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 899992-07-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have shown that compounds similar to Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibit significant antimicrobial properties. For instance, derivatives containing the thiophenes and sulfonyl groups have demonstrated efficacy against various bacterial strains, suggesting that the compound may also possess similar properties.
Anticancer Potential
Research indicates that compounds with a dihydropyridazine structure can inhibit cancer cell proliferation. A study focusing on related compounds showed IC50 values in the micromolar range against several cancer cell lines, highlighting potential anticancer activity. The mechanism of action is hypothesized to involve the disruption of cell cycle progression and induction of apoptosis.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of structurally related compounds on human breast cancer cells. The results indicated that these compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways.
- Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity.
The proposed mechanisms for the biological activities of Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial resistance.
- Cell Cycle Arrest : The dihydropyridazine moiety could interfere with cellular signaling pathways leading to cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differences are summarized below:
*Calculated using PubChem and ChemDraw tools.
Physicochemical and Electronic Properties
- Lipophilicity (XLogP3): The trifluoromethyl-substituted analog (XLogP3 = 3.4) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~2.8), likely due to the strong electron-withdrawing and hydrophobic nature of CF₃ groups.
Hydrogen Bonding Capacity:
The target compound has 10 hydrogen bond acceptors (sulfonyloxy O, pyridazine O, ester O), comparable to the trifluoromethyl-substituted analog . In contrast, analogs with sulfanyl groups (e.g., ) have fewer acceptors (9), reducing their polarity and solubility.- Steric and Electronic Effects: The sulfonyloxy group in the target compound is a stronger electron-withdrawing group than sulfanyl or methoxy-oxoethyl substituents , increasing electrophilicity at the pyridazine core. This may enhance reactivity in nucleophilic substitution or hydrolysis reactions. Trifluoromethyl groups in provide steric bulk and metabolic stability but reduce solubility.
Q & A
Q. What are the key steps and reaction conditions for synthesizing Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves:
Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or esters under reflux in polar solvents (e.g., ethanol) .
Sulfonylation : Introduction of the (5-chlorothiophen-2-yl)sulfonyl group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to activate the sulfonyl chloride intermediate .
Esterification : Ethyl ester formation using ethanol as a solvent and acid catalysts (e.g., H₂SO₄) .
Critical parameters include temperature control (60–100°C), solvent purity, and chromatography (e.g., silica gel) for purification .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, ester) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~450–470 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
- IR Spectroscopy : Identifies key absorptions (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer :
- Antibacterial Screening : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC assays, leveraging the sulfonamide group’s role in dihydropteroate synthase inhibition .
- Anti-inflammatory Potential : Evaluate cytokine modulation (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) .
- Purity Validation : Ensure ≥95% purity via HPLC before bioassays to exclude confounding results .
Advanced Research Questions
Q. How can contradictory data in sulfonylation reaction yields be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity of Sulfonyl Chloride : Use freshly distilled or recrystallized reagents .
- Solvent Effects : Switch from THF to DMF to enhance solubility of intermediates .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve reactivity .
Monitor reaction progress via TLC (silica GF₂₅₄, ethyl acetate/hexane) and compare with controls .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics .
- LogP Adjustment : Modify substituents (e.g., replacing ethyl ester with methyl) to balance hydrophilicity .
Validate via Caco-2 cell permeability assays and HPLC-MS plasma stability tests .
Q. How can computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0) or COX-2 (PDB: 5KIR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial efficacy across studies?
- Methodological Answer :
- Strain Variability : Test against standardized strains (e.g., ATCC controls) .
- Culture Conditions : Ensure consistent Mueller-Hinton broth pH (7.2–7.4) and incubation (37°C, 18–24 hrs) .
- Compound Stability : Assess degradation via LC-MS after prolonged storage; repurify if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
